

Spectroscopic data for 2-Bromo-3,4-dimethylpyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3,4-dimethylpyridine

Cat. No.: B1592094

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Bromo-3,4-dimethylpyridine**

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of scientific integrity. **2-Bromo-3,4-dimethylpyridine** (CAS No: 33204-85-2; Molecular Formula: C₇H₈BrN) is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules.^{[1][2][3]} Its utility in medicinal chemistry and materials science necessitates a thorough understanding of its spectroscopic properties for quality control, reaction monitoring, and structural verification.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-3,4-dimethylpyridine**. In the absence of a comprehensive, publicly available experimental dataset for this specific isomer, this document leverages foundational spectroscopic principles and comparative data from structurally similar molecules to present a predictive yet robust characterization. The methodologies and interpretations herein are designed to equip the practicing scientist with the expertise to acquire, analyze, and validate the structure of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data, particularly for assigning NMR signals. The structure and conventional numbering for **2-Bromo-3,4-dimethylpyridine** are illustrated below.

Caption: Molecular structure of **2-Bromo-3,4-dimethylpyridine** with atom numbering.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For **2-Bromo-3,4-dimethylpyridine**, we expect to observe four distinct signals: two for the aromatic protons and two for the methyl group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H6	~8.1 - 8.3	Doublet (d)	~5.0
H5	~7.0 - 7.2	Doublet (d)	~5.0
C7-H ₃ (3-CH ₃)	~2.3 - 2.5	Singlet (s)	N/A
C8-H ₃ (4-CH ₃)	~2.2 - 2.4	Singlet (s)	N/A

Interpretation and Rationale

- Aromatic Protons (H6, H5): The pyridine ring protons are observed in the aromatic region of the spectrum. H6 is adjacent to the electronegative nitrogen atom, which deshields it significantly, causing it to appear at the lowest field (~8.1-8.3 ppm). H5 is further from the nitrogen and is expected to be upfield relative to H6. These two protons will appear as doublets due to coupling with each other (ortho-coupling, ³JHH ≈ 5.0 Hz).
- Methyl Protons (C7-H₃, C8-H₃): The two methyl groups are in different chemical environments. The methyl group at the C3 position (C7) is adjacent to the bromine-bearing carbon, which may cause a slight downfield shift compared to the methyl group at the C4 position (C8). Both are expected to appear as sharp singlets as there are no adjacent protons to couple with. Their chemical shifts are anticipated in the typical range for methyl groups attached to an aromatic ring.

Experimental Protocol: ¹H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-Bromo-3,4-dimethylpyridine** sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Tuning and Shimming: Tune and match the probe for the ^1H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition: Acquire the ^1H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay, 30° pulse angle).
- Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

^{13}C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. **2-Bromo-3,4-dimethylpyridine** has seven carbon atoms, all of which are in distinct chemical environments and should produce seven separate signals in the broadband proton-decoupled ^{13}C NMR spectrum.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	~142 - 145
C6	~148 - 151
C5	~123 - 126
C3	~135 - 138
C4	~145 - 148
C7 (3-CH ₃)	~18 - 21
C8 (4-CH ₃)	~16 - 19

Interpretation and Rationale

- Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents.
 - C2: This carbon is directly attached to the highly electronegative bromine atom, causing a significant downfield shift. However, in pyridine, the C2 carbon is already deshielded by the adjacent nitrogen. The "heavy atom effect" of bromine can sometimes lead to a shift that is not as far downfield as might be expected by simple electronegativity arguments. Its predicted shift is around 142-145 ppm.[4]
 - C6 and C4: These carbons are alpha and gamma to the nitrogen, respectively, and are typically the most downfield carbons in a pyridine ring. The methyl group at C4 will have a shielding effect, but its position gamma to the nitrogen still places it downfield.
 - C3 and C5: The C3 carbon is substituted with a methyl group, and C5 is a standard pyridine beta-carbon. These will be further upfield compared to the alpha and gamma carbons.
- Methyl Carbons (C7, C8): The aliphatic methyl carbons (C7 and C8) will appear in the upfield region of the spectrum (~16-21 ppm), which is characteristic for sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.
- Instrumentation: Place the sample in the NMR spectrometer.
- Tuning and Acquisition: Tune the probe to the ^{13}C frequency. Acquire the spectrum using a standard pulse program with broadband proton decoupling (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary due to the low natural abundance of ^{13}C and its longer relaxation times.
- Processing: Process the FID similarly to the ^1H spectrum. Reference the chemical shifts to the CDCl_3 solvent signal ($\delta \approx 77.16$ ppm).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium-Weak
2980 - 2850	Aliphatic C-H Stretch (from CH_3)	Medium
1600 - 1550	Pyridine Ring C=C and C=N Stretch	Strong
1470 - 1420	Pyridine Ring Stretch / CH_3 Bend	Medium-Strong
~1050 - 1000	C-Br Stretch	Medium-Strong

Interpretation

The IR spectrum will be characterized by several key regions. The C-H stretching vibrations for the aromatic and methyl protons will appear just above and below 3000 cm^{-1} , respectively. The most diagnostic peaks for the pyridine core are the strong C=C and C=N stretching absorptions

in the 1600-1420 cm^{-1} region. Finally, a moderately strong band in the fingerprint region, typically around 1050-1000 cm^{-1} , can be attributed to the C-Br stretching vibration.

Experimental Protocol: ATR-FTIR Data Acquisition

- **Background Spectrum:** Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Acquire a background spectrum to measure the ambient atmosphere (CO_2 , H_2O), which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount (1-2 drops of liquid or a few mg of solid) of **2-Bromo-3,4-dimethylpyridine** directly onto the ATR crystal.
- **Data Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

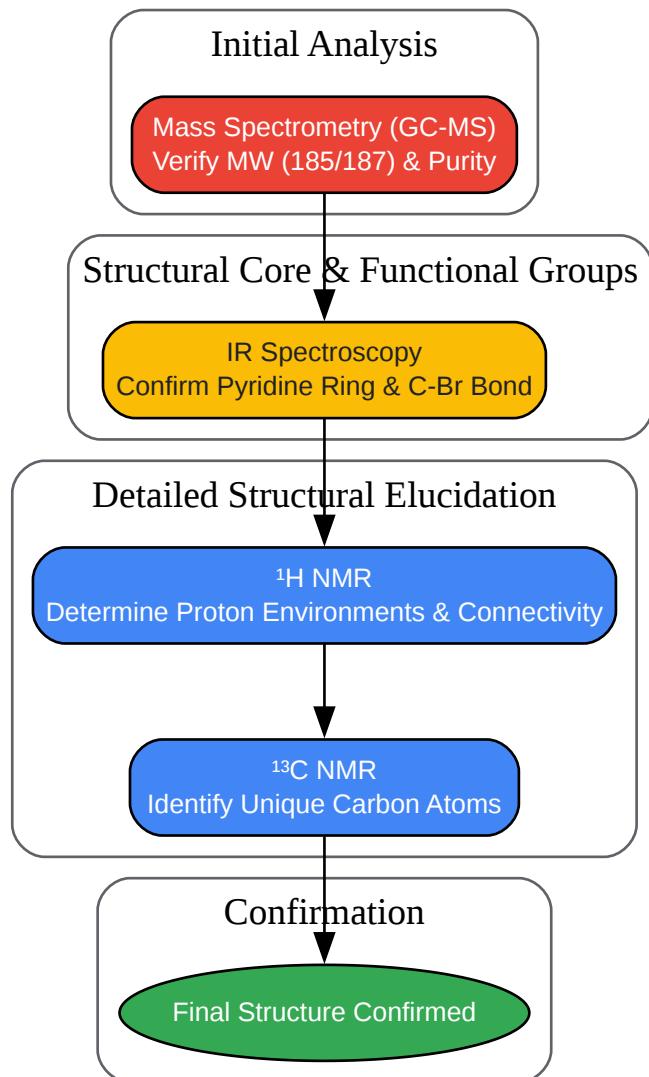
Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Assignment	Rationale
185 / 187	$[\text{M}]^+$	Molecular Ion. The characteristic ~1:1 ratio of the two peaks is due to the natural abundance of the bromine isotopes (^{79}Br and ^{81}Br).
170 / 172	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical.
106	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
77	$[\text{C}_6\text{H}_5]^+$ fragment	Common fragment from pyridine ring cleavage.

Interpretation


The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ^{79}Br (~50.7% abundance) and ^{81}Br (~49.3% abundance), which are two mass units apart. This results in two molecular ion peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, of nearly equal intensity.^[5] For **2-Bromo-3,4-dimethylpyridine** (MW \approx 186.05 g/mol), these peaks will appear at m/z 185 and 187. Common fragmentation pathways include the loss of a bromine radical ($\text{M}-79/81$) to give a fragment at m/z 106, and the loss of a methyl radical ($\text{M}-15$) to give fragments at m/z 170 and 172.

Experimental Protocol: GC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set to 250 °C.
 - Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Injection and Analysis: Inject 1 μL of the prepared sample. Analyze the resulting chromatogram to find the peak for the compound and extract the corresponding mass spectrum for interpretation.

Workflow for Spectroscopic Characterization

The logical flow for a comprehensive structural elucidation of **2-Bromo-3,4-dimethylpyridine** combines these techniques to build a self-validating dataset.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the complete spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3,4-dimethylpyridine | C7H8BrN | CID 21822291 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 33204-85-2 | MFCD06637418 | 2-Bromo-3,4-dimethylpyridine [aaronchem.com]
- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data for 2-Bromo-3,4-dimethylpyridine (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592094#spectroscopic-data-for-2-bromo-3-4-dimethylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

